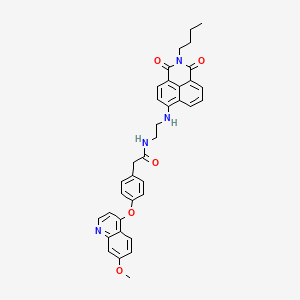
Pdgfp 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pdgfp 1 is a promising compound known for its ability to differentiate glioma boundaries and grades. It has a molecular weight of 602.68 and a chemical formula of C36H34N4O5 . This compound is primarily used as a probe in scientific research, particularly in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pdgfp 1 involves multiple stages, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic chemistry techniques and reagents .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using preparative liquid chromatography for purification . The compound is then subjected to rigorous quality control measures to meet the required standards for scientific research.
Análisis De Reacciones Químicas
Types of Reactions: Pdgfp 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Aplicaciones Científicas De Investigación
Pdgfp 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, it is used as a probe to differentiate glioma boundaries and grades, aiding in the diagnosis and treatment of brain tumors . Additionally, this compound is used in various biochemical assays and imaging techniques to study cellular processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of Pdgfp 1 involves its interaction with specific molecular targets and pathways. It binds to certain proteins and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known that this compound plays a crucial role in regulating cell signaling and gene expression .
Comparación Con Compuestos Similares
Pdgfp 1 is unique in its ability to simultaneously differentiate glioma boundaries and grades, a feature not commonly found in other compounds. Similar compounds include various imaging agents and probes used in oncology, such as Piragliatin, CM-10-18, and MK-0941 . this compound stands out due to its high specificity and sensitivity in detecting glioma boundaries and grades.
Propiedades
Fórmula molecular |
C36H34N4O5 |
|---|---|
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
N-[2-[(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]-2-[4-(7-methoxyquinolin-4-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C36H34N4O5/c1-3-4-20-40-35(42)28-7-5-6-27-30(15-14-29(34(27)28)36(40)43)38-18-19-39-33(41)21-23-8-10-24(11-9-23)45-32-16-17-37-31-22-25(44-2)12-13-26(31)32/h5-17,22,38H,3-4,18-21H2,1-2H3,(H,39,41) |
Clave InChI |
IXJRMJVOFITPMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C2=C3C(=C(C=C2)NCCNC(=O)CC4=CC=C(C=C4)OC5=C6C=CC(=CC6=NC=C5)OC)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















